

Application Notes and Protocols for Fomocaine in Patch-Clamp Studies

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Compound of Interest

Compound Name: Fomocaine

Cat. No.: B092652

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Introduction

Fomocaine is a local anesthetic with a unique chemical structure characterized by a phoxymethyl substituent linked to a tertiary amine via an alkylene chain. This structure confers considerable lipophilicity and metabolic stability.^[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.^{[1][2]} Its potential as an antiarrhythmic agent also suggests possible interactions with other ion channels, including potassium channels.

These application notes provide detailed protocols for the preparation of **fomocaine** solutions and their use in patch-clamp electrophysiology to study its effects on ion channels.

Data Presentation

Physicochemical Properties of Fomocaine Hydrochloride

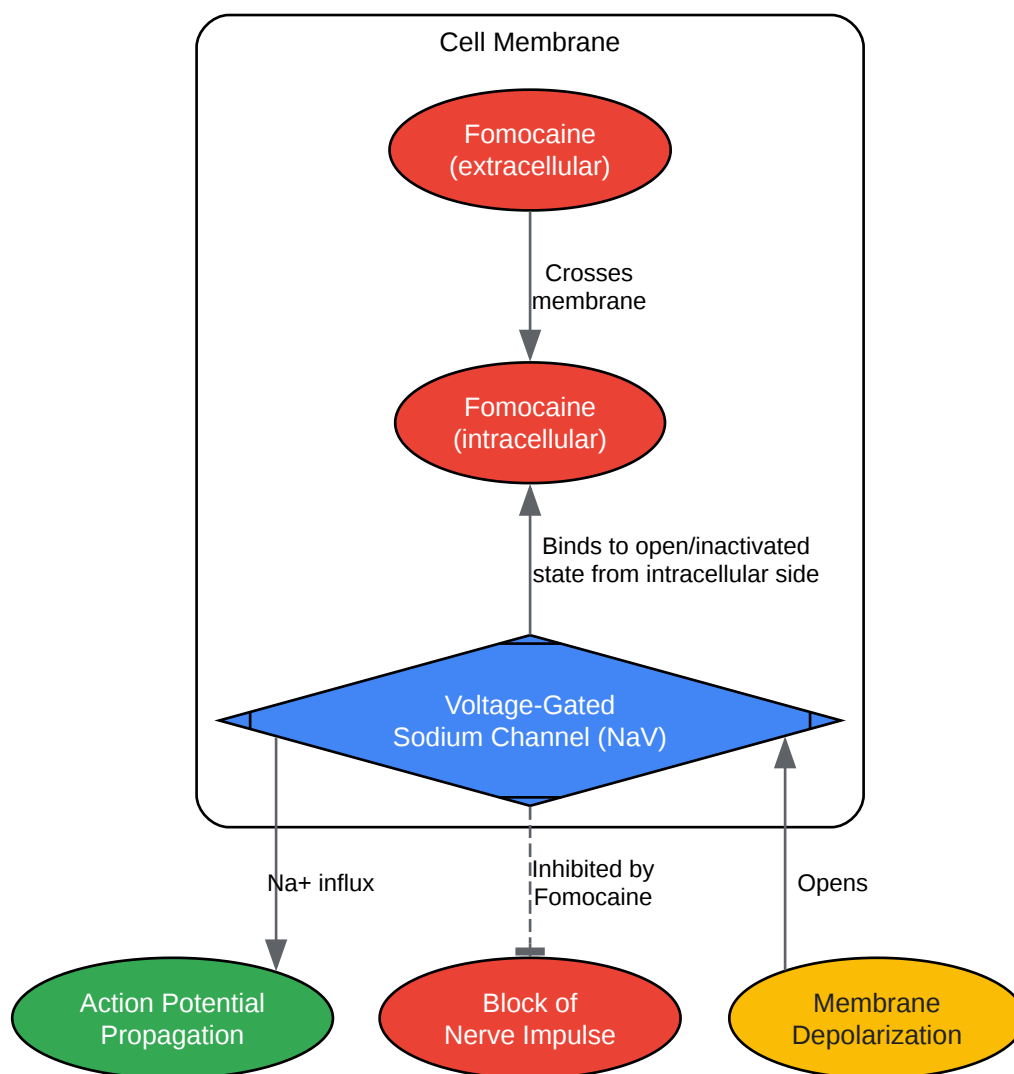
Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₅ NO ₂ · HCl	[3]
Molecular Weight	347.88 g/mol	[3]
Appearance	White to off-white solid	[4]
Solubility	Information on the precise solubility of fomocaine hydrochloride in water and DMSO is not readily available. However, local anesthetic hydrochlorides are generally water-soluble.[5] It is recommended to prepare high-concentration stock solutions in DMSO, which is a versatile solvent for a wide range of organic compounds.[5][6] For aqueous solutions, it is advisable to test solubility at the desired concentration.	

Quantitative Data: Fomocaine Inhibition of Voltage-Gated Sodium Channels

Channel Type	IC ₅₀	Cell Type	Comments	Reference
Tetrodotoxin-resistant (TTX-R) Na ⁺ currents	10.3 μM	Cultured rat dorsal root ganglion (DRG) neurons	The block is frequency-dependent, indicating preferential binding to the open and/or inactivated states of the channel.	[1]
Tetrodotoxin-sensitive (TTX-S) Na ⁺ currents	Not specified	Cultured rat dorsal root ganglion (DRG) neurons	Fomocaine reversibly reduces TTX-S Na ⁺ currents at low micromolar concentrations.	[1]

Signaling Pathway

The primary signaling pathway affected by **fomocaine** is the propagation of action potentials in excitable cells, which is mediated by the opening and closing of voltage-gated sodium channels.



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Caption: Mechanism of **Fomocaine** Action on NaV Channels.

Experimental Protocols

Preparation of Fomocaine Stock Solutions

Objective: To prepare a high-concentration stock solution of **fomocaine** hydrochloride for use in patch-clamp experiments.

Materials:

- **Fomocaine** hydrochloride (MW: 347.88 g/mol)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Analytical balance

Protocol:

- **Weighing:** Accurately weigh the desired amount of **fomocaine** hydrochloride powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh 3.48 mg of **fomocaine** hydrochloride.
- **Dissolving:** Add the appropriate volume of DMSO to the powder in a sterile microcentrifuge tube. For a 10 mM stock, add 1 ml of DMSO.
- **Mixing:** Vortex the solution thoroughly until the **fomocaine** hydrochloride is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Whole-Cell Patch-Clamp Recording Protocol to Study Fomocaine Effects

Objective: To record voltage-gated sodium currents from cultured neurons in the whole-cell patch-clamp configuration and assess the inhibitory effects of **fomocaine**.

Materials:

- **Cells:** Cultured dorsal root ganglion (DRG) neurons or other excitable cells expressing voltage-gated sodium channels.
- **External (Bath) Solution (in mM):** 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

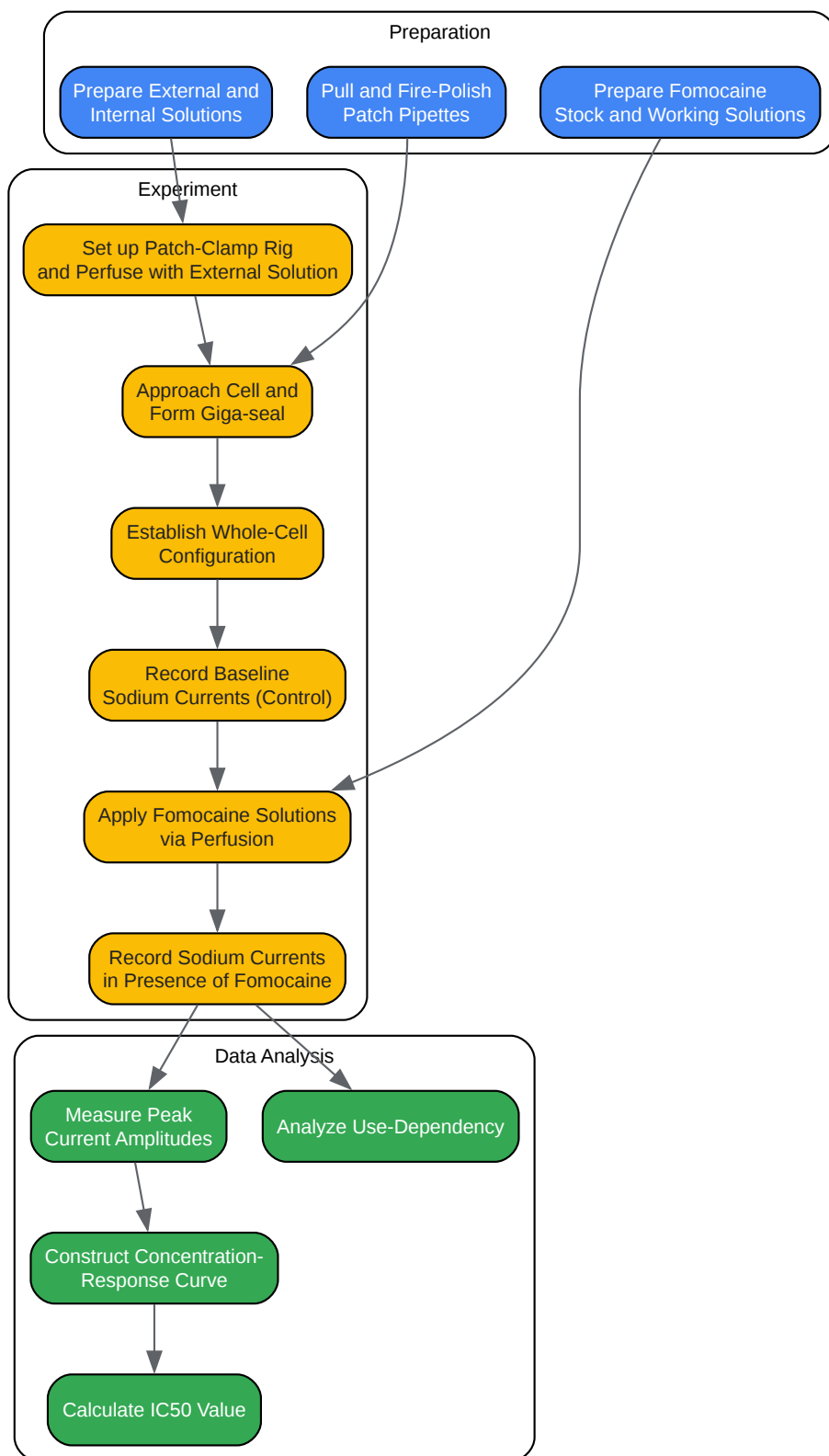
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to 300-310 mOsm. (Note: CsF is used to block potassium currents).
- **Fmocaine** Working Solutions: Prepare fresh daily by diluting the DMSO stock solution into the external solution to the desired final concentrations (e.g., 0.1, 1, 3, 10, 30, 100 μ M). The final DMSO concentration in the recording solution should be kept low (e.g., $\leq 0.1\%$) to minimize solvent effects.
- Patch-clamp setup: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.
- Borosilicate glass capillaries: For pulling patch pipettes.

Protocol:

- Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.
- Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution at a constant rate (e.g., 1-2 ml/min).
- Giga-seal Formation: Approach a healthy-looking cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (G Ω seal).
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Data Acquisition:
 - Hold the cell at a holding potential of -80 mV.

- To elicit sodium currents, apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 50 ms).
- Record the baseline sodium currents in the external solution (control).
- Perfuse the cell with the **fomocaine**-containing external solution at various concentrations.
- Record the sodium currents in the presence of each **fomocaine** concentration, allowing sufficient time for the drug effect to reach a steady state.
- To test for use-dependency, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 1 Hz or 5 Hz) in the absence and presence of **fomocaine**.
- Data Analysis:
 - Measure the peak amplitude of the sodium currents at each voltage step for control and different **fomocaine** concentrations.
 - Construct a concentration-response curve by plotting the percentage of current inhibition against the **fomocaine** concentration.
 - Fit the concentration-response curve with a Hill equation to determine the IC_{50} value.
 - Analyze the effect of repetitive stimulation on the degree of block to assess use-dependency.

Experimental Workflow Diagram



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Caption: Patch-Clamp Experimental Workflow.

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